- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, Japan, , ,
Cas no 953075-90-6 (2,6-diethyl-4-methylphenylboronic acid)

953075-90-6 structure
Nom du produit:2,6-diethyl-4-methylphenylboronic acid
Numéro CAS:953075-90-6
Le MF:C11H17BO2
Mégawatts:192.062483549118
MDL:MFCD25563305
CID:1080306
PubChem ID:57437319
2,6-diethyl-4-methylphenylboronic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2,6-diethyl-4-methylphenylboronic acid
- 2,6-DIETHYL-4-METHYL-PHENYL BORONIC ACID
- BS-17961
- (2,6-diethyl-4-methylphenyl)boronicacid
- D80957
- RJIQZLJNCMHCCN-UHFFFAOYSA-N
- 953075-90-6
- MFCD25563305
- (2,6-diethyl-4-methylphenyl)boronic acid
- 2,6-diethyl-4-methylphenyl boronic acid
- AKOS037649303
- CS-0163245
- SCHEMBL450753
- EN300-2773853
- B-(2,6-Diethyl-4-methylphenyl)boronic acid (ACI)
- DB-313187
-
- MDL: MFCD25563305
- Piscine à noyau: 1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3
- La clé Inchi: RJIQZLJNCMHCCN-UHFFFAOYSA-N
- Sourire: OB(C1C(CC)=CC(C)=CC=1CC)O
Propriétés calculées
- Qualité précise: 192.1321599g/mol
- Masse isotopique unique: 192.1321599g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 3
- Complexité: 159
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 40.5Ų
2,6-diethyl-4-methylphenylboronic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-17961-5G |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | >97% | 5g |
£750.00 | 2025-02-08 | |
Chemenu | CM430231-1g |
(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID |
953075-90-6 | 95%+ | 1g |
$195 | 2022-08-31 | |
Chemenu | CM430231-10g |
(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID |
953075-90-6 | 95%+ | 10g |
$1025 | 2022-08-31 | |
eNovation Chemicals LLC | Y1199923-5g |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | 95% | 5g |
$700 | 2024-07-23 | |
abcr | AB547691-1 g |
(2,6-Diethyl-4-methylphenyl)boronic acid, 95%; . |
953075-90-6 | 95% | 1g |
€311.30 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-1g |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | 97% | 1g |
¥1533.0 | 2024-07-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-100mg |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | 97% | 100mg |
¥344.0 | 2024-07-16 | |
Key Organics Ltd | BS-17961-1G |
(2,6-Diethyl-4-methylphenyl)boronic acid |
953075-90-6 | >97% | 1g |
£252.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-100mg |
2,6-diethyl-4-methylphenylboronic acid |
953075-90-6 | 97% | 100mg |
349CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-250mg |
2,6-diethyl-4-methylphenylboronic acid |
953075-90-6 | 97% | 250mg |
682CNY | 2021-05-07 |
2,6-diethyl-4-methylphenylboronic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C
1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Cyclohexanedione derivatives as novel herbicides and their preparation, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
Référence
- Compositions comprising pyridazinone derivative, specific herbicide, and specific safener, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
Référence
- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 50 min, -65 °C; 0.5 h, -65 °C
1.2 Reagents: Trimethyl borate ; 45 min, -65 °C; 0.5 h, -65 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; 45 min, -65 °C; 0.5 h, -65 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of 2,6-diethyl-4-methylphenylacetate, China, , ,
Méthode de production 6
Conditions de réaction
Référence
- Pyridazinone compound and use thereof as herbicides, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
Référence
- Use of pyridazinone compound for control of harmful arthropod pests, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
Référence
- Preparation of pyridazinones as herbicides., World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- 2-Aryl-5-heterocyclylcyclohexane-1,3-dione compounds and their use as herbicides and their preparation, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt
Référence
- Herbicidal composition contains the pyridazinone compound, Japan, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide , Magnesium Solvents: 2-Methyltetrahydrofuran ; 65 °C; 1 h, 65 °C; 65 °C → 25 °C; 25 °C → 5 °C
1.2 Reagents: Trimethyl borate Solvents: Toluene ; 0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, < 35 °C
1.2 Reagents: Trimethyl borate Solvents: Toluene ; 0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, < 35 °C
Référence
- Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide InpyrfluxamOrganic Process Research & Development, 2022, 26(8), 2407-2414,
2,6-diethyl-4-methylphenylboronic acid Raw materials
2,6-diethyl-4-methylphenylboronic acid Preparation Products
2,6-diethyl-4-methylphenylboronic acid Littérature connexe
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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5. Book reviews
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:953075-90-6)2,6-diethyl-4-methylphenylboronic acid

Pureté:99%/99%
Quantité:1g/5g
Prix ($):172.0/531.0